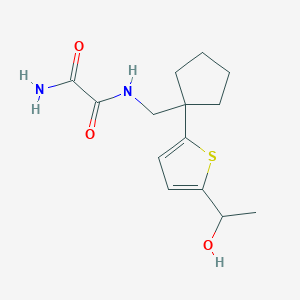
2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid” is a chemical compound with the molecular formula C6H7IN2O2 and a molecular weight of 266.04 . It is commonly known as IMPA. The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid” is1S/C6H7IN2O2/c1-9-3-4 (7)5 (8-9)2-6 (10)11/h3H,2H2,1H3, (H,10,11) . This code provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
Salionov (2015) explored the synthesis of esthers of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, investigating their physical, chemical properties, and acute toxicity. These compounds showed potential biological activities such as analgesic, neuroleptic, and anti-inflammatory effects, and can be intermediates for synthesizing other structures (Salionov, 2015).
Chemical Synthesis and Esterification
Attaryan, Baltayan, and Matsoyan (2007) synthesized similar compounds by reacting methylpyrazoles with methyl methacrylate, followed by hydrolysis and esterification. This highlights the compound's versatility in chemical synthesis (Attaryan et al., 2007).
Catalytic Applications
Yakura et al. (2018) developed a catalyst similar to 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid for oxidative cleavage reactions, demonstrating the compound's potential as a reactive and separable catalyst in organic synthesis (Yakura et al., 2018).
Acetylation Studies
Arakawa, Miyasaka, and Ochi (1974) conducted studies on acetylated products of methylpyrazoles, providing insight into the acetylation reactions and potential applications of related compounds in organic chemistry (Arakawa et al., 1974).
Exploration of Oxidative Iodination
Vasilevskii and Shvartsberg (1980) examined the oxidative iodination of N-methylpyrazoles, which can be related to the study of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid and its derivatives (Vasilevskii & Shvartsberg, 1980).
Multi-Component Reactions
Elinson, Nasybullin, and Nikishin (2013) discussed the sodium acetate-catalyzed multicomponent reaction of pyrazolines, which could include compounds related to 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid. This research indicates the compound's potential in multi-component synthesis processes (Elinson et al., 2013).
Ring Opening Reactions
Clark and Parrick (1974) studied the treatment of diazaindenes with hydrogen peroxide in acetic acid, which could be relevant to understanding the reactivity of related compounds like 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (Clark & Parrick, 1974).
Antileukemic Activity
Raffa et al. (2004) synthesized and tested pyrazolylquinazolinones for antileukemic activity, indicating the potential of related compounds in medicinal chemistry (Raffa et al., 2004).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .
Propriétés
IUPAC Name |
2-(4-iodo-2-methylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-5(2-6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNGQZDNXUOHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430798.png)
![3'-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2430799.png)
![(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2430800.png)
![3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2430801.png)



![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2430807.png)
![(5-Phenyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2430808.png)
![2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2430809.png)
![(E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2430811.png)
